molecular formula C29H25ClFN3O3 B12376068 PD-1/PD-L1-IN-32

PD-1/PD-L1-IN-32

Cat. No.: B12376068
M. Wt: 518.0 g/mol
InChI Key: DSELNKYPNSPLEU-UHFFFAOYSA-N
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Description

PD-1/PD-L1-IN-32 is a potent inhibitor of the programmed cell death protein 1 (PD-1) and its ligand programmed cell death ligand 1 (PD-L1). This compound has shown significant anticancer activity by effectively blocking the PD-1/PD-L1 interaction, which is a crucial immune checkpoint pathway involved in the immune evasion of cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PD-1/PD-L1-IN-32 involves several key steps, including the formation of biaryl-containing structures with unique difluoromethyleneoxy linkages. The synthetic route typically includes the following steps :

    Formation of Biaryl Structures: This step involves the coupling of aryl halides with boronic acids using palladium-catalyzed cross-coupling reactions.

    Introduction of Difluoromethyleneoxy Linkages:

    Final Assembly: The final step involves the assembly of the biaryl structures with the difluoromethyleneoxy linkages to form the final compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Key considerations include the choice of solvents, catalysts, and reaction temperatures to maximize efficiency and minimize costs .

Chemical Reactions Analysis

Types of Reactions

PD-1/PD-L1-IN-32 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include:

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified chemical structures and potentially altered biological activities .

Mechanism of Action

Properties

Molecular Formula

C29H25ClFN3O3

Molecular Weight

518.0 g/mol

IUPAC Name

5-[[5-[[2-chloro-3-(2-fluorophenyl)phenyl]methoxy]-2-[(2-hydroxyethylamino)methyl]phenoxy]methyl]pyridine-3-carbonitrile

InChI

InChI=1S/C29H25ClFN3O3/c30-29-23(4-3-6-26(29)25-5-1-2-7-27(25)31)19-36-24-9-8-22(17-33-10-11-35)28(13-24)37-18-21-12-20(14-32)15-34-16-21/h1-9,12-13,15-16,33,35H,10-11,17-19H2

InChI Key

DSELNKYPNSPLEU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC(=C2Cl)COC3=CC(=C(C=C3)CNCCO)OCC4=CC(=CN=C4)C#N)F

Origin of Product

United States

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